CFTR corrector 6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

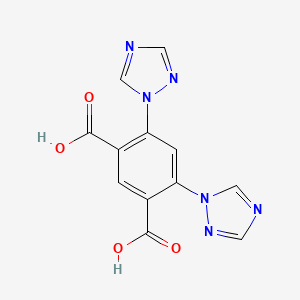

CFTR corrector 6 is a small molecule chaperone used in the treatment of cystic fibrosis. This compound helps correct the folding defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is crucial for regulating salt, fluid, and pH balance in various organs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CFTR corrector 6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired chemical properties. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient production. Additionally, purification techniques like crystallization, chromatography, and distillation are employed to obtain high-purity this compound suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: CFTR corrector 6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability. For example, oxidation reactions can introduce functional groups that improve the compound’s solubility, while reduction reactions can remove unwanted groups to increase its potency .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced pharmacological properties. These derivatives are tested for their ability to correct CFTR folding defects and improve the function of the CFTR protein in cellular models .

Scientific Research Applications

CFTR corrector 6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of protein folding and stabilization. In biology, it serves as a tool to investigate the cellular pathways involved in CFTR trafficking and function. In medicine, this compound is a critical component of combination therapies for cystic fibrosis, helping to restore the function of mutant CFTR proteins. Additionally, in the pharmaceutical industry, it is used in the development of new CFTR modulators with improved efficacy and safety profiles .

Mechanism of Action

CFTR corrector 6 exerts its effects by binding to the CFTR protein and stabilizing its three-dimensional structure. This stabilization prevents the premature degradation of the protein and promotes its proper trafficking to the cell surface. The molecular targets of this compound include specific regions within the transmembrane domains of the CFTR protein, where it interacts with hydrophobic pockets to enhance the protein’s stability. The pathways involved in this process include the endoplasmic reticulum-associated degradation (ERAD) pathway and the ubiquitin-proteasome system, which are responsible for the quality control of newly synthesized proteins .

Comparison with Similar Compounds

CFTR corrector 6 is unique among CFTR modulators due to its specific binding sites and mechanism of action. Similar compounds include lumacaftor, tezacaftor, and elexacaftor, which also target the CFTR protein but differ in their chemical structures and binding affinities. Lumacaftor and tezacaftor bind to the same site on the first transmembrane domain of CFTR, while elexacaftor targets a different region, providing complementary effects when used in combination therapies. The uniqueness of this compound lies in its ability to stabilize multiple regions of the CFTR protein, making it a versatile and effective treatment option for cystic fibrosis .

Properties

IUPAC Name |

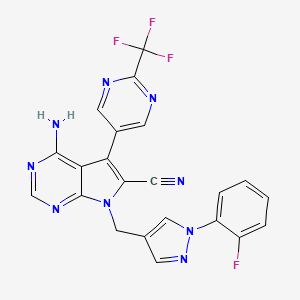

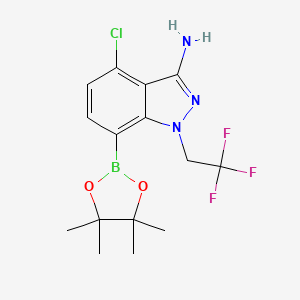

4-amino-7-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]-5-[2-(trifluoromethyl)pyrimidin-5-yl]pyrrolo[2,3-d]pyrimidine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F4N9/c23-14-3-1-2-4-15(14)35-10-12(6-33-35)9-34-16(5-27)17(18-19(28)31-11-32-20(18)34)13-7-29-21(30-8-13)22(24,25)26/h1-4,6-8,10-11H,9H2,(H2,28,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTMAJPRFFZYIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C=N2)CN3C(=C(C4=C(N=CN=C43)N)C5=CN=C(N=C5)C(F)(F)F)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F4N9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

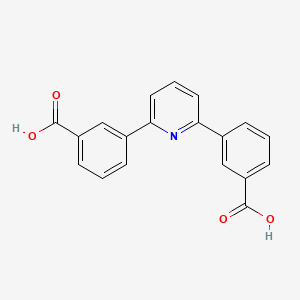

![5-[4-(3,5-dicarboxyphenyl)-2,3,5,6-tetramethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8227308.png)

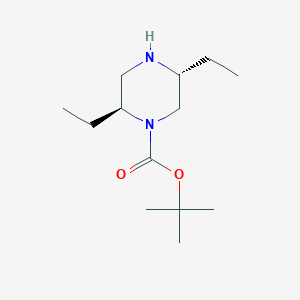

![1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B8227350.png)

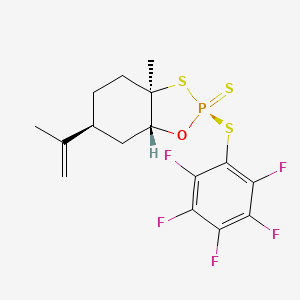

![Ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B8227402.png)